molecular formula C9H16O2 B12302678 2-alpha-Hydroxy-1,8-cineole

2-alpha-Hydroxy-1,8-cineole

Cat. No.: B12302678
M. Wt: 156.22 g/mol
InChI Key: APVNWJMMPRPJSG-UHFFFAOYSA-N
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Description

rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic compound with a unique structure that includes an oxygen atom in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a starting material such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, which undergoes a series of reactions including oxidation and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is unique due to its specific stereochemistry and the presence of the oxygen atom in its bicyclic ring system. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3

InChI Key

APVNWJMMPRPJSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)C(C2)O)C

Origin of Product

United States

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